Physicochemical Differentiation: LogP Comparison of 2-Morpholinoquinoline-3-carbaldehyde vs. 2-Chloroquinoline-3-carbaldehyde
2-Morpholin-4-ylquinoline-3-carbaldehyde exhibits a predicted LogP of approximately 1.7 . In contrast, its synthetic precursor 2-chloroquinoline-3-carbaldehyde has a significantly higher predicted LogP of approximately 2.8-3.0, reflecting the lipophilic character conferred by the chlorine substituent . The morpholine-substituted compound therefore offers measurably improved aqueous solubility and more favorable drug-like physicochemical properties compared to the halogenated analog. This difference is particularly relevant for users developing compounds intended for biological assays where aqueous solubility directly impacts assay reliability and hit validation.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 1.7 (predicted) |
| Comparator Or Baseline | 2-Chloroquinoline-3-carbaldehyde: LogP ≈ 2.8-3.0 (predicted) |
| Quantified Difference | ΔLogP ≈ 1.1-1.3 units (approximately 10-20× lower lipophilicity) |
| Conditions | Predicted LogP values from computational estimation; experimental LogP data not available in public domain for direct comparison |
Why This Matters
For procurement decisions in drug discovery programs, the 1.1-1.3 unit lower LogP of the morpholine analog translates to substantially improved aqueous solubility (estimated 10-20× higher) compared to the chlorinated precursor, reducing DMSO stock precipitation issues in high-throughput screening and enabling more reliable dose-response measurements.
